![molecular formula C21H20N2O3 B2842933 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one CAS No. 868223-26-1](/img/structure/B2842933.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one” is a complex organic molecule that contains two heterocyclic rings: a 3,4-dihydro-2H-quinolin-1-yl group and an isoquinolin-1-one group. These groups are connected by a 2-oxoethyl chain .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives can participate in both electrophilic and nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Derivative Formation
The compound 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one and its derivatives are pivotal in the realm of organic synthesis and chemical research. Studies have shown the versatility of quinoline and isoquinoline derivatives in synthesizing a broad spectrum of chemical compounds. For instance, research by Sobarzo-Sánchez et al. (2010) on new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives highlights the strategic use of related quinoline compounds as starting materials for synthesizing complex molecular structures. This involves key methodologies like Bischler–Napieralski cyclization, showcasing the chemical's utility in creating structurally diverse and potentially bioactive compounds (Sobarzo-Sánchez et al., 2010).
Antimicrobial and Antifungal Activities
The exploration into the bioactive properties of quinoline derivatives has unveiled their potential in antimicrobial and antifungal applications. A study by Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, demonstrating significant antifungal activity, which opens avenues for the development of novel antimicrobial agents. This exemplifies the importance of such compounds in researching new therapeutic agents with potential application in combating infectious diseases (Ma et al., 2017).
Antioxidant Applications
The structural and functional diversity of quinoline derivatives extends to their role as antioxidants. Hussein et al. (2016) synthesized derivatives that showcased significant antioxidant efficiency in lubricating greases. This research not only underscores the chemical's utility in industrial applications but also its potential in biological systems where oxidative stress is a concern (Hussein et al., 2016).
Catalysis and Chemical Reactions
The compound and its related derivatives serve as catalysts or intermediates in complex chemical reactions, facilitating the synthesis of diverse molecular architectures. For example, research by Heras et al. (2022) into the C–H bond activation of quinolines by rhodium complexes highlights the compound's role in organometallic chemistry, enabling precise modifications of molecular structures through catalytic processes (de las Heras et al., 2022).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-19-10-4-8-17-16(19)11-13-22(21(17)25)14-20(24)23-12-5-7-15-6-2-3-9-18(15)23/h2-4,6,8-11,13H,5,7,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFJXQPMSKHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

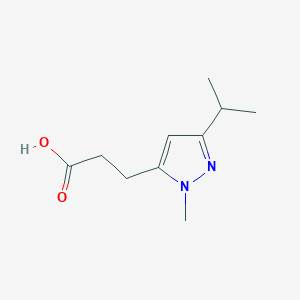
![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
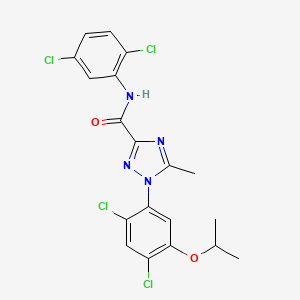
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)
![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)
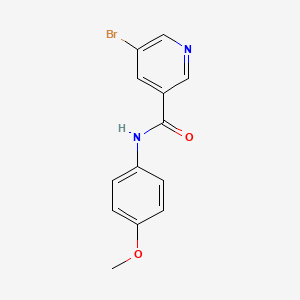
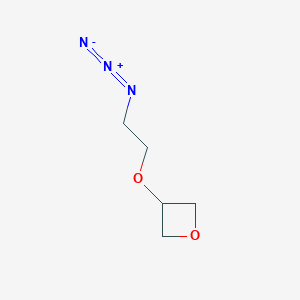
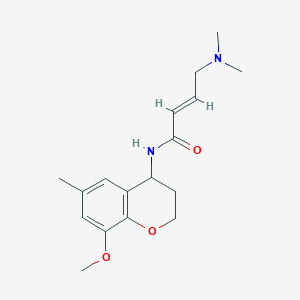
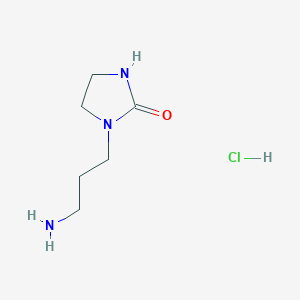
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
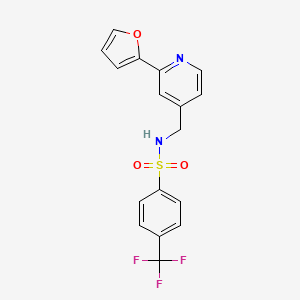
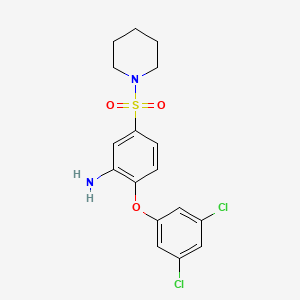
![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)